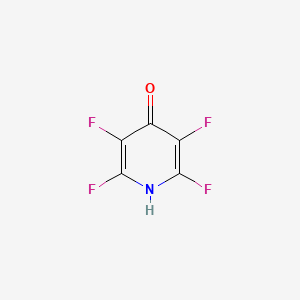

2,3,5,6-Tetrafluoropyridin-4-ol

Description

Significance of Fluorinated Pyridines in Organic Synthesis

Fluorinated pyridines are crucial intermediates and building blocks in modern organic synthesis. The incorporation of fluorine atoms, which are highly electronegative, into the pyridine (B92270) ring significantly influences the molecule's reactivity and properties. chemicalbook.com Pyridine and its derivatives are widely used in the production of medicines, pesticides, and dyes. chemicalbook.com Since the 1960s, hundreds of commercial products have been developed using fluorine-containing aromatic compounds as intermediates. chemicalbook.com

The strong carbon-fluorine bond and the high electronegativity of fluorine can lead to enhanced metabolic stability and increased lipophilicity in drug molecules, which can improve their bioavailability and efficacy. nih.gov Polyfluoropyridines are frequently used as "fluorinated building blocks" for creating more complex organic fluorine heterocycles, which are integral to the development of new drugs. chemicalbook.com The synthesis of these compounds often involves the nucleophilic substitution of perhalopyridines. chemicalbook.com For instance, pentafluoropyridine (B1199360) is a key starting material for producing various drug-like systems, as it is highly reactive towards nucleophilic attack, particularly at the 4-position. nih.gov This reactivity allows for the selective introduction of various functional groups to create a diverse range of substituted tetrafluoropyridine derivatives. nih.gov

Overview of 2,3,5,6-Tetrafluoropyridin-4-ol as a Versatile Building Block

This compound, which exists in tautomeric equilibrium with 2,3,5,6-tetrafluoro-1H-pyridin-4-one, is a key player in the synthesis of highly functionalized pyridine derivatives. nih.gov Its structure, featuring four fluorine atoms and a hydroxyl group on the pyridine core, makes it a highly versatile reagent. The fluorine atoms activate the ring for nucleophilic substitution, while the hydroxyl group can also participate in various chemical transformations.

The compound serves as a precursor for a range of 4-substituted tetrafluoropyridines. The reactivity of its parent compound, pentafluoropyridine, where the fluorine at the 4-position is most susceptible to nucleophilic attack, provides a model for understanding the potential transformations of this compound. nih.gov The ability to selectively replace the fluorine atoms or modify the hydroxyl group allows chemists to introduce a wide array of functionalities, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5HF4NO | nih.govchembk.com |

| Molar Mass | 167.06 g/mol | nih.gov |

| Melting Point | 95-97 °C | chembk.com |

| Boiling Point | 296.1 °C (Predicted) | chembk.com |

| Density | 1.705 g/cm³ (Predicted) | chembk.com |

| IUPAC Name | 2,3,5,6-tetrafluoro-1H-pyridin-4-one | nih.gov |

| CAS Number | 2693-66-5 | nih.gov |

The strategic placement of fluorine atoms and the hydroxyl group makes this compound a valuable starting material for creating complex molecules with tailored properties. Its utility is rooted in the fundamental principles of fluorinated pyridine chemistry, which leverages the unique effects of fluorine to drive selective and efficient synthetic transformations.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHEJZOLQEJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478082 | |

| Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-66-5 | |

| Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrafluoropyridin 4 Ol

Nucleophilic Reactivity and Regioselectivity of 2,3,5,6-Tetrafluoropyridin-4-ol

This compound exhibits notable nucleophilic character, primarily through its oxygen and nitrogen atoms. The regioselectivity of its reactions is a key aspect of its chemical behavior.

Reactions as an Oxygen Nucleophile

The oxygen atom of the hydroxyl group in this compound readily participates in nucleophilic reactions, particularly in the formation of ethers. This reactivity is harnessed in the use of the tetrafluoropyridyl (TFP) group as a protecting group for phenols. rsc.orgnih.gov The formation of TFP ethers is typically achieved by reacting a phenolic compound with pentafluoropyridine (B1199360) in the presence of a base. rsc.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion attacks the electron-deficient pentafluoropyridine ring.

The utility of the TFP group as a protecting strategy is underscored by its stability under a variety of synthetic conditions, including the presence of both acid and base. rsc.orgresearchgate.net However, TFP ethers have shown instability in the presence of strong bases like potassium tert-butoxide and sodium hydride in polar aprotic solvents such as methanol-d4 (B120146) and acetonitrile-d3. rsc.orgresearchgate.net

The following table summarizes the stability of a representative TFP ether under various conditions:

| Entry | Conditions | Stability (CDCl3) | Stability (MeOD) | Stability (CD3CN) |

| 1 | 0.1 mL TFA | Stable | Stable | Stable |

| 2 | 0.1 mL 12 M HCl | Stable | Stable | — |

| 3 | 20 mg K2CO3 | Stable | Unstable | Stable |

| 4 | 20 mg tBuOK | Stable | Unstable | Unstable |

| 5 | 20 mg NaH | Stable | — | Unstable |

| 6 | 0.1 mL TEA | Stable | Stable | Stable |

| 7 | 0.1 mL DIPEA | Stable | Stable | Stable |

| 8 | 0.1 mL SOCl2 | Stable | Stable | Stable |

| 9 | 20 mg NaBH4 | Stable | Stable | Stable |

| 10 | 20 mg I2 | Stable | Stable | Stable |

| 11 | 20 mg DCC | Stable | Stable | Stable |

| 12 | 20 mg NaOH | — | Unstable | — |

Table adapted from Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol (B47542) protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(8), 2110–2115. rsc.orgresearchgate.net

Ambident Nucleophilicity and Nitrogen Attack

While reactions at the oxygen atom are prevalent, this compound can also exhibit ambident nucleophilicity, with the ring nitrogen atom acting as a nucleophilic center. This leads to the formation of N-substituted products. The competition between O-attack and N-attack is influenced by factors such as the electrophile, solvent, and reaction conditions.

The pyridinol form (this compound) and its pyridinone tautomer (2,3,5,6-tetrafluoro-1H-pyridin-4-one) are in equilibrium. nih.gov The pyridinone tautomer possesses an amide-like character, and its nitrogen atom can participate in nucleophilic reactions.

Electrophilic Aromatic Substitution (SEAr) Patterns on this compound Derived Systems

Direct electrophilic aromatic substitution on the highly deactivated this compound ring is challenging due to the strong electron-withdrawing nature of the fluorine atoms. However, the tetrafluoropyridyl (TFP) group, when used as a protecting group for phenols, can influence the regioselectivity of SEAr reactions on other aromatic rings within the same molecule. chemrxiv.org

The TFP group significantly reduces the reactivity of the aromatic ring to which it is attached, thereby directing electrophilic attack to other, non-protected aromatic rings. chemrxiv.org This allows for selective substitution on unsymmetrical multi-aryl systems. chemrxiv.org This directing effect is a consequence of the TFP group's ability to deactivate the ring it is attached to, making other aromatic rings in the molecule more susceptible to electrophilic attack.

Tautomeric Equilibria in this compound and their Impact on Chemical Behavior

This compound exists in a tautomeric equilibrium with its corresponding pyridinone form, 2,3,5,6-tetrafluoro-1H-pyridin-4-one. nih.govwikipedia.org This phenomenon, known as pyridinol-pyridinone tautomerism, is a common feature of hydroxypyridines. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

The presence of both tautomers has a significant impact on the chemical reactivity of the compound. The pyridinol form behaves as a substituted phenol, while the pyridinone form exhibits chemistry more akin to an amide. For instance, the nucleophilic character of the oxygen atom is a feature of the pyridinol tautomer, whereas the nucleophilicity of the nitrogen atom is associated with the pyridinone tautomer.

Sigmatropic Rearrangements and Other Pericyclic Reactions Involving Polyfluoroarenols

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. chemistrylearner.comwikipedia.org These reactions are characterized by a concerted mechanism and proceed through a cyclic transition state. chemistrylearner.com The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allyl aryl ethers, is a well-known example. wikipedia.orglibretexts.org

While specific examples of sigmatropic rearrangements involving this compound itself are not extensively documented in the provided search results, the general principles of pericyclic reactions are applicable to polyfluoroarenol systems. The electronic properties of the highly fluorinated ring can influence the facility and outcome of such rearrangements.

Comparative Reactivity Studies of Tetrafluoropyridyl (TFP) Ethers

Tetrafluoropyridyl (TFP) ethers, derived from this compound, have been developed as versatile protecting groups for phenols. rsc.orgnih.gov Their reactivity has been compared to other protecting groups, highlighting their unique stability profile. TFP ethers are notably stable under a range of conditions that would cleave other common protecting groups. rsc.orgresearchgate.net

For instance, they are resistant to both acidic and basic conditions under which many other protecting groups would be removed. rsc.orgresearchgate.net This stability allows for selective chemical manipulations at other parts of a molecule without affecting the protected phenol. The cleavage of the TFP ether is typically achieved under mild conditions, often with quantitative conversion back to the parent phenol. rsc.orgresearchgate.net

The following table provides a summary of the installation and cleavage of TFP ethers on various phenolic substrates:

| Substrate | Installation Yield (%) | Cleavage Conversion (%) |

| Phenol | 99 | 95 |

| 4-Methoxyphenol | 98 | >99 |

| 4-Nitrophenol | 95 | >99 |

| Tyrosine derivative | 75 | >99 |

| Estrone | 85 | >99 |

Data compiled from Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(8), 2110–2115. rsc.orgresearchgate.net

Advanced Functionalization and Derivatization Strategies Utilizing 2,3,5,6 Tetrafluoropyridin 4 Ol

Synthesis of Ether and Amide Derivatives from 2,3,5,6-Tetrafluoropyridin-4-ol

The hydroxyl group of this compound provides a convenient handle for the synthesis of a variety of ether and amide derivatives. The electron-withdrawing nature of the fluorine atoms on the pyridine (B92270) ring enhances the acidity of the 4-hydroxyl group, facilitating its reaction with electrophiles.

Ether derivatives are commonly synthesized through Williamson ether synthesis, where the deprotonated this compound acts as a nucleophile, attacking an alkyl or aryl halide. This reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The resulting tetrafluoropyridyl ethers have been shown to be stable under a range of reaction conditions. researchgate.net

Amide derivatives can be prepared by reacting 2,3,5,6-tetrafluoropyridin-4-amine with carboxylic acids or their derivatives. For instance, the reaction of 2,3,5,6-tetrafluoropyridin-4-amine with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid yields N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide. nih.gov This method provides a straightforward route to formamide (B127407) derivatives.

Table 1: Synthesis of Ether and Amide Derivatives

| Derivative Type | Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Ether | This compound, Alkyl/Aryl Halide | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) | Tetrafluoropyridyl Ether | researchgate.net |

| Amide | 2,3,5,6-Tetrafluoropyridin-4-amine, Trimethyl Orthoformate | p-Toluenesulfonic Acid (catalyst), Toluene, Reflux | N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide | nih.gov |

Sequential Functionalization of the Polyfluorinated Pyridine Ring

The polyfluorinated nature of the pyridine ring in this compound derivatives allows for sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the ring are susceptible to displacement by various nucleophiles. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. This stepwise replacement of fluorine atoms provides a powerful tool for the synthesis of polysubstituted pyridine derivatives with precise substitution patterns.

The Tetrafluoropyridyl (TFP) Group as a Protecting Group in Complex Molecule Synthesis

The 2,3,5,6-tetrafluoropyrid-4-yl (TFP) group, derived from this compound, has emerged as a valuable protecting group for phenols in the synthesis of complex molecules. nih.govrsc.org Its utility stems from its ease of installation, stability under various reaction conditions, and mild cleavage methodologies. researchgate.netnih.govworktribe.com

Installation and Cleavage Methodologies of TFP Protecting Groups

Installation: The TFP group is readily installed by reacting a phenol (B47542) with pentafluoropyridine (B1199360) in the presence of a base, such as potassium carbonate. nih.govresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide displaces the fluorine atom at the 4-position of the pentafluoropyridine ring. The process is generally high-yielding and does not require anhydrous or oxygen-free conditions. researchgate.netnih.gov

Cleavage: A key advantage of the TFP protecting group is its facile cleavage under mild conditions. nih.govrsc.org The deprotection is typically achieved using a combination of a fluoride (B91410) source, such as potassium fluoride, and a thiol scavenger, like methyl thioglycolate. nih.govrsc.org This method effectively removes the TFP group to regenerate the free phenol, often with quantitative conversion in a short period. researchgate.netnih.gov The mildness of these conditions makes the TFP group compatible with a wide range of functional groups.

Table 2: Installation and Cleavage of TFP Protecting Groups

| Process | Reagents | Key Features | Reference |

|---|---|---|---|

| Installation | Pentafluoropyridine, Base (e.g., K2CO3) | High yielding, tolerant of air and moisture | nih.govresearchgate.net |

| Cleavage | Fluoride source (e.g., KF), Thiol scavenger (e.g., methyl thioglycolate) | Mild conditions, rapid and clean conversion | nih.govrsc.org |

Regioselective Control in Remote Functionalization via TFP Groups

The TFP protecting group can be strategically employed to control the regioselectivity of electrophilic aromatic substitution (SEAr) reactions on remote aromatic rings. nih.govresearchgate.net By protecting a phenolic hydroxyl group with the TFP moiety, the electronic properties of the substrate are altered, which in turn can direct incoming electrophiles to positions that would not be favored in the unprotected molecule. nih.gov This approach offers a powerful strategy for achieving "anti-classical" substitution patterns.

Through a sequence of protection, functionalization, and deprotection, chemists can access isomers that are otherwise difficult to synthesize. nih.gov This protecting group-controlled remote regioselectivity provides a valuable tool for the late-stage functionalization of complex molecules, enabling the synthesis of a diverse range of substituted aromatic compounds. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetrafluoropyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated pyridine (B92270) compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed insights into the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the presence and chemical environment of hydrogen atoms. In derivatives of 2,3,5,6-tetrafluoropyridin-4-ol, the ¹H NMR spectrum typically reveals signals corresponding to the hydroxyl proton (or N-H proton in the tautomeric pyridone form) and any protons on substituent groups. researchgate.net

For instance, in a series of synthesized 1,4-substituted piperazine (B1678402) derivatives of tetrafluoropyridine, the proton signals for the piperazine ring are clearly observed. researchgate.net Similarly, for 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206), the ¹H NMR spectrum would show distinct signals for the N-H proton, the ethylenic protons of the methacrylate group, and the methylene (B1212753) protons of the ethyl linker. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and spatial relationships.

Detailed ¹H NMR data for various complex derivatives have been reported, confirming the successful synthesis and substitution on the tetrafluoropyridine core. rsc.org For example, the ¹H NMR spectrum of a derivative might show a broad singlet for an N-H proton around 9.22 ppm, multiplets for aromatic protons, and signals for aliphatic protons at their characteristic chemical shifts, such as quartets and triplets for ethyl groups and singlets for methyl groups. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the ¹³C NMR spectra of this compound and its derivatives are often complex due to C-F coupling. The carbon atoms directly bonded to fluorine are split into multiplets, and their chemical shifts are significantly influenced by the strong electron-withdrawing effect of fluorine.

The ¹³C NMR spectrum of 2,3,5,6-tetrafluoropyridine (B1295328) shows signals for the fluorinated carbons, which can be used as a reference for its derivatives. chemicalbook.com For derivatives, additional signals corresponding to the carbons of the substituent groups are observed. For example, in synthesized derivatives with piperazine or tetrazole moieties, the carbon signals for these heterocyclic rings are identified alongside the characteristic signals of the tetrafluoropyridinyl group. researchgate.net The ¹³C NMR data for various synthesized derivatives, including chemical shifts for carbonyl, aromatic, and aliphatic carbons, have been extensively documented. rsc.org

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 167.5 |

| C-F (aromatic) | 140.3 (multiplet) |

| C-N (aromatic) | 150.6 |

| C (aromatic) | 128.8, 126.8 |

| CH (aliphatic) | 55.7 |

| CH₂ (aliphatic) | 61.0 |

| CH₃ (aliphatic) | 21.3, 18.3, 14.5 |

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for characterizing fluoroaromatic compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orgthermofisher.comnih.gov

In this compound and its derivatives, the ¹⁹F NMR spectrum typically exhibits two distinct resonances for the two sets of chemically non-equivalent fluorine atoms: those at the 2- and 6-positions (ortho to the nitrogen) and those at the 3- and 5-positions (meta to the nitrogen). researchgate.netnih.gov The substitution at the 4-position maintains the chemical equivalence of the F-2/F-6 and F-3/F-5 pairs.

The chemical shifts provide clear evidence of substitution at the 4-position of the pentafluoropyridine (B1199360) precursor. nih.gov For example, in the ¹⁹F-NMR analysis of 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine, the resonances for the remaining fluorine atoms are observed at distinct chemical shifts: F-6 (ortho) at -88 ppm, and F-3 and F-5 (meta) at -131 and -154 ppm, respectively. nih.gov The significant chemical shift dispersion helps in resolving signals even in complex molecules. thermofisher.com The coupling constants between fluorine atoms (JFF) and between fluorine and hydrogen atoms (JFH) provide additional structural information. wikipedia.org

| Fluorine Position | Chemical Shift (ppm) |

|---|---|

| F-2, F-6 (ortho to N) | -88 to -95 |

| F-3, F-5 (meta to N) | -154 to -165 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.comsemanticscholar.org These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the O-H and C=O stretching vibrations of the hydroxypyridine/pyridone tautomers. The spectra would also be dominated by strong absorptions corresponding to the C-F bond vibrations and the pyridine ring stretching modes. nih.govnih.gov

In the FT-IR spectra of various synthesized derivatives, characteristic absorption bands are observed that confirm the molecular structure. rsc.org For example, N-H stretching vibrations typically appear as a broad band in the region of 3400-3500 cm⁻¹. Carbonyl (C=O) stretching bands are found around 1640-1730 cm⁻¹, and C-N stretching vibrations also appear in the fingerprint region. The presence of these bands, along with those for the tetrafluoropyridine ring, confirms the identity of the synthesized compounds. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. For this compound (C₅HF₄NO), the molecular weight is 167.06 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

In the analysis of derivatives, mass spectrometry confirms the successful incorporation of the substituent groups by showing the expected molecular ion peak. For example, the mass spectra of various amide and ester derivatives show the correct m/z value for the molecular ion (M⁺). rsc.org The fragmentation pattern can also provide evidence for the structure, often involving the loss of small, stable fragments from the substituent or the cleavage of the bond connecting the substituent to the pyridine ring. The mass spectrum of the closely related 2,3,5,6-tetrafluoropyridine shows a prominent molecular ion peak at m/z 151, confirming its molecular formula. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of the parent this compound is available through the Cambridge Crystallographic Data Centre (CCDC 752843), detailed analyses have been published for several of its derivatives. nih.gov For instance, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate has been determined. nih.govresearchgate.net In this derivative, the C-N bond connecting the amino group to the pyridine ring is relatively short [1.3522 (16) Å], suggesting conjugation of the nitrogen lone pair with the aromatic ring. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···O interactions that link the molecules into chains. nih.goviucr.org

The synthesis of various 4-substituted 2,3,5,6-tetrafluoropyridine derivatives from pentafluoropyridine with different nucleophiles has been reported, with the structures of the products confirmed by X-ray crystallography. researchgate.net These studies provide unambiguous proof of the regioselective substitution at the 4-position of the pyridine ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀F₄N₂O₂ |

| Molecular Weight | 278.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8588 (1) |

| b (Å) | 10.7797 (2) |

| c (Å) | 15.7707 (2) |

| β (°) | 91.251 (1) |

| Volume (ų) | 1165.74 (3) |

Conformation and Hydrogen Bonding Interactions in Crystal Structures

The solid-state architecture of this compound and its derivatives is significantly influenced by their molecular conformation and the formation of specific hydrogen bonds. In its pyridin-4-one tautomeric form, the parent compound's crystal structure data is available through the Cambridge Crystallographic Data Centre (CCDC Number: 752843). nih.gov

Derivatives of this compound exhibit distinct conformational and hydrogen bonding characteristics. For instance, in the crystal structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the Cp—N—C—O (where p denotes the pyridine ring) torsion angle is 179.0 (2)°, which indicates an anti conformation for this group. nih.gov The molecules in the crystal are linked by intermolecular N—H⋯O hydrogen bonds between the amine N—H group and the carbonyl O atom. nih.gov This interaction, with a bond angle of 171(3)°, is considered to be of intermediate-to-strong character and generates chains of molecules that propagate along the b-axis direction. nih.gov

In another derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the conformation around the N—C—C—O bond is gauche, with a torsion angle of 61.84 (13)°. researchgate.net The crystal packing is stabilized by N—H⋯O hydrogen bonds that link molecules into chains along the researchgate.net direction. researchgate.net These chains are further interconnected by weaker C—H⋯F and C—H⋯π contacts. researchgate.net Specifically, a key hydrogen-bonding interaction occurs between the secondary amine (N—H) and the carbonyl oxygen atom (C=O). researchgate.net

The table below summarizes the key hydrogen bonding parameters for selected derivatives.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide | N1—H1···O1 | 0.86(3) | 2.01(3) | 2.860(3) | 171(3) | x, y+1, z |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | N2—H1N2···O2 | 0.88(2) | 2.09(2) | 2.915(2) | 156(2) | x, y-1, z |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | C7—H7A···F3 | 0.99 | 2.58 | 3.444(2) | 146 | 2-x, y-1/2, 1/2-z |

Data sourced from references nih.govresearchgate.net.

Hirshfeld Surface Analysis for Intermolecular Contacts

For derivatives of this compound, Hirshfeld surface analysis reveals the dominance of interactions involving hydrogen and fluorine atoms. In the case of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the analysis shows that F⋯H/H⋯F interactions make the largest contribution to the surface contacts, accounting for 35.6% of the total Hirshfeld surface. researchgate.net This is followed by O⋯H/H⋯O contacts at 17.8% and H⋯H contacts at 12.7%. researchgate.net

Similarly, in a series of 4-O-arylperfluoropyridines, the crystal packing is primarily driven by C—H⋯F interactions, complemented by a variety of other contacts such as C—F⋯π, C—H⋯π, and C—Br⋯N, depending on the specific aryl substituent. nih.govnih.gov The analysis aids in visualizing these varied influences on the crystal packing. nih.govnih.gov The study of a compound containing four fluorophenyl groups also highlighted that van der Waals interactions are a major contributor to intermolecular forces, with H⋯H contacts accounting for 37.9% of the Hirshfeld surface. nih.gov

The table below presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative derivative.

| Compound | Contact Type | Contribution (%) |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | F···H/H···F | 35.6 |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | O···H/H···O | 17.8 |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | H···H | 12.7 |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | F···F | 6.9 |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | C···H/H···C | 6.7 |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | F···C/C···F | 5.8 |

Data sourced from reference researchgate.net.

Computational and Theoretical Chemistry Studies on 2,3,5,6 Tetrafluoropyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,3,5,6-tetrafluoropyridin-4-ol. nih.govacs.org These calculations can determine a wide range of molecular properties that govern the compound's behavior.

The distribution of electron density within the molecule is a key determinant of its reactivity. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect on the pyridine (B92270) ring, which significantly influences the electron density at various positions. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack.

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating their potential as sites for electrophilic attack or hydrogen bonding.

The reactivity of this compound can be further explored through the calculation of reactivity descriptors derived from DFT, such as Fukui functions. These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

A significant aspect of the electronic structure of this compound is the potential for tautomerism. The compound can exist in equilibrium between the pyridin-4-ol form and the pyridin-4-one form. Quantum chemical calculations can be employed to determine the relative energies of these tautomers, thereby predicting which form is more stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.net For substituted 2-hydroxypyridines, the position of this equilibrium is known to be sensitive to the electronic nature of the substituents and the polarity of the solvent. researchgate.net

Table 1: Calculated Electronic Properties of a Hypothetical Fluorinated Pyridine Derivative

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.1 D | B3LYP/6-311++G(d,p) |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound. The accurate prediction of NMR, IR, and UV-Vis spectra can be invaluable for interpreting experimental data.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. fluorine1.ru By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental spectra. For fluorinated compounds, ¹⁹F NMR is a particularly powerful technique, and computational methods can help in assigning the signals to specific fluorine atoms in the molecule. nih.govnih.gov The spin-spin coupling constants (J-coupling) between different nuclei can also be calculated, providing further structural information. fluorine1.ru

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups. For this compound, key vibrational modes would include the O-H stretch, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to interpret the experimental UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for a Hypothetical Fluorinated Pyridine Derivative

| Spectrum | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift (F-2, F-6) | -90 ppm |

| ¹⁹F NMR | Chemical Shift (F-3, F-5) | -160 ppm |

| ¹³C NMR | Chemical Shift (C-4) | 165 ppm |

| IR | O-H Stretch | 3400 cm⁻¹ |

| IR | C-F Stretch | 1250 cm⁻¹ |

| UV-Vis | λmax | 280 nm |

Note: This table presents hypothetical data for illustrative purposes.

Analysis of Potential Energy Surfaces and Conformational Landscapes

The concept of a potential energy surface (PES) is fundamental to understanding the conformational preferences and dynamic behavior of molecules. A PES maps the potential energy of a system as a function of its geometry. acs.org For this compound, the analysis of its PES can reveal the most stable conformations and the energy barriers between them.

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl group around the C-O bond. By systematically varying the dihedral angle of the H-O-C-C bond and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This scan would reveal the energy minima corresponding to stable conformations and the transition states that connect them.

In addition to the rotation of the hydroxyl group, the possibility of intermolecular interactions, such as hydrogen bonding, can significantly influence the conformational landscape, especially in the solid state or in solution. Computational studies can model these interactions to understand how they affect the preferred conformation of the molecule. For instance, in the crystal structure of the related compound N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, intermolecular hydrogen bonding plays a crucial role in the crystal packing. nih.gov

The analysis of the PES is also critical for understanding the tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. By mapping the PES for the tautomerization reaction, the energy barrier for the interconversion can be calculated, providing insights into the kinetics of this process.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. smu.edu By modeling the reaction pathways, it is possible to identify transition states, intermediates, and the associated energy barriers, which provides a detailed understanding of the reaction's feasibility and selectivity.

Given the electronic properties of this compound, several types of reactions could be of interest for mechanistic studies:

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the tetrafluoropyridine ring makes it susceptible to nucleophilic attack. Computational studies can be used to model the reaction of this compound with various nucleophiles. By calculating the activation energies for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo various reactions, such as deprotonation, esterification, or etherification. Theoretical calculations can be used to determine the acidity (pKa) of the hydroxyl group and to model the mechanisms of its reactions with electrophiles. nih.govacs.org

Electrophilic Attack: While the electron-deficient ring is generally deactivated towards electrophilic attack, the oxygen and nitrogen atoms can still act as nucleophilic centers. Computational modeling can explore the feasibility of electrophilic attack at these sites.

For any proposed reaction mechanism, computational analysis involves locating the structures of the reactants, products, and any intermediates and transition states on the potential energy surface. The calculation of the intrinsic reaction coordinate (IRC) can then confirm that a given transition state connects the intended reactants and products. smu.edu This level of detailed mechanistic insight is often unattainable through experimental methods alone and is crucial for the rational design of synthetic routes and the development of new reactions. rsc.orgmontclair.edu

Applications of 2,3,5,6 Tetrafluoropyridin 4 Ol in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2,3,5,6-Tetrafluoropyridin-4-ol is a pivotal intermediate in the synthesis of a variety of 4-substituted tetrafluoropyridine derivatives. The precursor to this class of compounds, pentafluoropyridine (B1199360), readily undergoes nucleophilic aromatic substitution, primarily at the 4-position, which is the most activated site for such reactions. This high degree of regioselectivity allows for the precise and efficient synthesis of compounds where the hydroxyl group of this compound can be replaced by a range of other functionalities.

The reactivity of the tetrafluoropyridine core allows for the introduction of various nucleophiles, leading to a diverse array of derivatives. For instance, the reaction of pentafluoropyridine with different nucleophiles provides a direct route to 4-substituted 2,3,5,6-tetrafluoropyridines. nih.govresearchgate.net This highlights the role of the tetrafluoropyridine scaffold as a fundamental component in building more complex molecules. The substitution reactions are not limited to the 4-position; under certain conditions, substitution can also occur at the 2- and 6-positions, further expanding the synthetic possibilities.

The following table summarizes the synthesis of various 4-substituted-2,3,5,6-tetrafluoropyridine derivatives from pentafluoropyridine, illustrating the versatility of the tetrafluoropyridine core as a key intermediate.

| Starting Material | Nucleophile | Product | Reference |

| Pentafluoropyridine | Malononitrile | 2-(Perfluoropyridin-4-yl)malononitrile | nih.gov |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | nih.gov |

| Pentafluoropyridine | Piperazine (B1678402) | 1,4-Bis(perfluoropyridin-4-yl)piperazine | nih.gov |

Integration into Fluorinated Polymers and Network Materials

While the direct integration of this compound into fluorinated polymers and network materials is not extensively documented in the reviewed literature, the polymerization of structurally similar fluorinated aromatic compounds has been reported. For example, the synthesis and polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol to form poly-p-oxyperfluorobenzylene has been described. nih.gov This suggests the potential for this compound to act as a monomer in polymerization reactions, such as polycondensation, to create novel fluorinated polymers. The presence of the reactive hydroxyl group and the fluorinated pyridine (B92270) ring could impart unique thermal and chemical resistance properties to the resulting polymeric materials. Further research in this area could lead to the development of new high-performance polymers with applications in advanced materials science.

Utilization in the Construction of Functional Heterocyclic Scaffolds

The tetrafluoropyridine ring system is a valuable platform for the construction of more complex and functional heterocyclic scaffolds. By leveraging the nucleophilic substitution reactions on the perfluorinated ring, a variety of heterocyclic systems can be accessed. The initial substitution at the 4-position of pentafluoropyridine to yield derivatives, including what would be the precursor to this compound, is a key step in this process. nih.govresearchgate.net

These 4-substituted tetrafluoropyridines can then undergo further reactions to build fused ring systems or to introduce additional functional groups. For example, the reaction with 1-methyl-1H-tetrazole-5-thiol not only introduces a tetrazole moiety but the resulting product, 2,3,5,6-tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine, can be further modified. nih.gov In some cases, subsequent reactions can lead to substitution at the ortho-positions of the pyridine ring, providing a route to multifunctionalized heterocyclic compounds. nih.gov The ability to selectively functionalize the tetrafluoropyridine core makes it a powerful tool for the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Contribution to Novel Fluorinated Building Blocks for Chemical Diversity

The development of novel fluorinated building blocks is crucial for advancing various fields, including drug discovery and materials science. The 2,3,5,6-tetrafluoropyridine (B1295328) core, from which this compound is derived, is a prime example of a versatile fluorinated building block. The selective substitution of the fluorine atoms on the pyridine ring allows for the creation of a library of derivatives with diverse chemical properties. nih.govresearchgate.net

The synthesis of various 4-substituted tetrafluoropyridines through nucleophilic aromatic substitution on pentafluoropyridine demonstrates the utility of this scaffold in generating chemical diversity. nih.govresearchgate.net These reactions provide access to a wide range of functionalized fluorinated pyridines that can be used as starting materials for the synthesis of more complex molecules. The introduction of different functional groups at the 4-position, and potentially at other positions, allows for the fine-tuning of the electronic and steric properties of the resulting compounds, making them valuable for a variety of applications.

The following table provides examples of how the 2,3,5,6-tetrafluoropyridine scaffold contributes to the diversity of fluorinated building blocks.

| Reagent | Resulting Functional Group | Potential Application | Reference |

| Malononitrile | Dicyanomethyl | Synthesis of dyes, pharmaceuticals | nih.gov |

| 1-Methyl-1H-tetrazole-5-thiol | Tetrazolylthio | Agrochemicals, medicinal chemistry | nih.gov |

| Piperazine | Piperazinyl | Pharmaceutical ingredients | nih.gov |

Current Challenges and Future Perspectives in the Research of 2,3,5,6 Tetrafluoropyridin 4 Ol

Development of Novel and Sustainable Synthetic Routes

The primary route to 2,3,5,6-tetrafluoropyridin-4-ol involves the nucleophilic substitution of the para-fluorine atom of pentafluoropyridine (B1199360) with a hydroxide (B78521) ion. While effective, this method often relies on harsh reaction conditions and the use of hazardous reagents. The development of novel and more sustainable synthetic strategies is a key challenge.

Future research is directed towards greener synthetic methodologies. This includes the exploration of catalytic systems that can facilitate the hydroxylation of pentafluoropyridine under milder conditions, potentially using water as a benign solvent. scirp.org One promising approach involves the use of phase-transfer catalysts to enhance the reactivity of the hydroxide source in a biphasic system, thereby reducing the need for high temperatures and harsh bases. Furthermore, flow chemistry presents an opportunity for a safer and more efficient synthesis, allowing for precise control over reaction parameters and minimizing waste generation.

| Precursor | Reagent | Conditions | Product | Sustainability Aspect |

| Pentafluoropyridine | Alkali Metal Hydroxide | Aqueous solution, -5 to 25 °C | 2,3,5,6-Tetrafluoropyridine (B1295328) | High yield and purity, avoids some hazardous by-products. google.com |

| Pentafluoropyridine | Various Nucleophiles (e.g., malononitrile, piperazine) | Reflux in acetonitrile | 4-substituted-2,3,5,6-tetrafluoropyridines | Demonstrates regioselective synthesis of derivatives. nih.govresearchgate.netnih.gov |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Potassium Fluoride (B91410) | Sulfolane (B150427), 120 °C | 2,3,5,6-Tetrafluoropyridine | Considered a "green chemistry" approach. chemicalbook.com |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom. The hydroxyl group at the 4-position can be readily deprotonated to form the corresponding pyridinolate, which can then act as a nucleophile in subsequent reactions. However, a comprehensive understanding of its reactivity profile remains incomplete.

A significant challenge lies in selectively functionalizing the C-F bonds at the 2, 3, 5, and 6 positions without affecting the hydroxyl group. The strong electron-withdrawing nature of the fluorine atoms makes these positions susceptible to nucleophilic attack, but achieving regioselectivity can be difficult. researchgate.net Future research will likely focus on the use of advanced catalytic systems, such as transition metal complexes, to enable selective C-F bond activation and functionalization. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, have shown promise in the activation of C-F bonds in polyfluorinated pyridines. rsc.org

The reactivity of the hydroxyl group itself also warrants further investigation. While O-alkylation and O-acylation are known reactions, the exploration of its participation in other transformations, such as cycloaddition reactions or as a directing group for C-H activation at other positions on the ring, could unveil new synthetic possibilities. The formation of the tetrafluoropyridin-4-olate anion and its subsequent reactivity with a wider range of electrophiles is an area ripe for discovery.

Design of Advanced Materials Based on this compound Scaffolds

The unique properties of the this compound scaffold, including its high thermal stability, chemical resistance, and potential for strong intermolecular interactions through hydrogen bonding and halogen bonding, make it an attractive candidate for the design of advanced materials. umn.edu However, the translation of these properties into functional materials is an ongoing challenge.

Future perspectives in this area are vast and exciting. The incorporation of this moiety into polymers could lead to the development of materials with enhanced thermal and chemical stability, as well as specific optical or electronic properties. mdpi.com For instance, polymers containing the tetrafluoropyridinyl unit could find applications as high-performance dielectrics, gas separation membranes, or flame-retardant materials. The controlled polymerization of monomers derived from this compound is a key step in this direction. researchgate.net

Another promising avenue is the design of liquid crystals. The rigid, planar structure of the tetrafluoropyridine ring, combined with the potential for strong intermolecular interactions, suggests that derivatives of this compound could exhibit liquid crystalline behavior. nih.govyoutube.com The synthesis and characterization of such compounds could lead to new materials for display technologies and optical sensors. Furthermore, the ability of the hydroxyl group to participate in hydrogen bonding opens up possibilities for the construction of supramolecular assemblies and crystalline solids with tailored architectures and properties.

| Material Type | Potential Application | Key Feature of Scaffold |

| High-Performance Polymers | Dielectrics, Gas Separation Membranes | Thermal and chemical stability, low polarizability. mdpi.comumn.edu |

| Liquid Crystals | Display Technologies, Optical Sensors | Rigid planar structure, strong intermolecular interactions. nih.govyoutube.com |

| Supramolecular Assemblies | Functional Crystalline Materials | Hydrogen bonding capability of the hydroxyl group. |

Expanding the Scope of Derivatization and Functionalization

While the nucleophilic substitution at the 4-position of pentafluoropyridine is a well-established method for introducing a variety of functional groups, expanding the scope of derivatization of this compound itself presents a significant challenge. The inherent reactivity of the fluorinated pyridine (B92270) ring can lead to a lack of selectivity and the formation of multiple products. researchgate.net

Future research will focus on developing more selective and versatile functionalization strategies. This includes the use of protecting groups for the hydroxyl functionality to allow for the selective modification of the C-F bonds. Moreover, the development of ortho-lithiation or other directed metalation strategies could provide access to previously inaccessible derivatives. chemrxiv.org

A key area of future exploration will be the late-stage functionalization of more complex molecules containing the this compound scaffold. This would allow for the rapid generation of libraries of compounds for biological screening or materials testing. The development of robust and chemoselective methods for introducing a wide range of substituents onto the tetrafluoropyridine ring will be crucial for realizing the full potential of this versatile building block in drug discovery and materials science. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2,3,5,6-Tetrafluoropyridin-4-ol, and what are their critical reaction conditions?

A common method involves nucleophilic substitution or hydrolysis of halogenated precursors. For example, 4-amino-2,3,5,6-tetrafluoropyridine (CAS 1682-20-8) can serve as a starting material, undergoing diazotization followed by hydrolysis under acidic conditions to introduce the hydroxyl group . Key parameters include temperature control (<5°C during diazotization) and stoichiometric ratios of reagents to minimize byproducts like fluorinated amines. Solvent choice (e.g., THF or aqueous HCl) also impacts yield and purity .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated pyridine derivatives?

¹⁹F NMR is critical for confirming substitution patterns. For this compound, distinct fluorine environments produce split signals: δ ~91.1 ppm (d, -CF) and δ ~154.9 ppm (d, -CF) in CDCl₃ . ¹H NMR identifies the hydroxyl proton (δ ~9.00 ppm, s) and hydrogen bonding interactions. Integration ratios and coupling constants further validate the structure.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Recrystallization using solvent pairs (e.g., dichloromethane/hexane) effectively removes unreacted precursors and salts . Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is suitable for small-scale purification. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures homogeneity.

Advanced Research Questions

Q. What experimental strategies address discrepancies in thermal stability data for fluorinated aromatic compounds?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres clarify decomposition pathways. For instance, thermal decomposition of related tetrafluorobenzoic acid adducts shows exothermic events at ~200°C, with sublimation competing above 250°C . Confirming decomposition products via XRPD or GC-MS resolves inconsistencies in reported melting points .

Q. How can solvent effects and electronic substituent parameters (σₚ) predict reactivity in nucleophilic aromatic substitution?

The electron-withdrawing nature of fluorine substituents (σₚ ~0.06–0.34) enhances electrophilicity at the para position. Solvents with high polarity (e.g., DMF) stabilize transition states in SNAr reactions, improving yields. Computational modeling (DFT) of charge distribution and frontier orbitals further guides reagent selection for regioselective functionalization .

Methodological Considerations

Q. What analytical techniques validate the absence of common byproducts like ammonium salts or fluorinated amines?

Q. How do steric and electronic effects influence hydrogen-bonding motifs in solid-state structures?

Perfluorination increases acidity of hydroxyl groups (pKa ~8–10), strengthening O–H···N/F interactions. In crystal lattices, steric hindrance from fluorine atoms can limit packing efficiency, as seen in orthorhombic systems (space group P2₁2₁2₁) with Z = 4 . Hirshfeld surface analysis quantifies these interactions, correlating with solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.